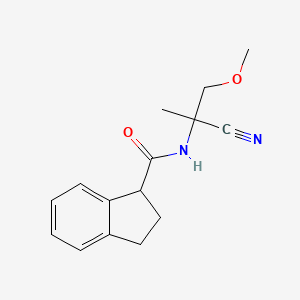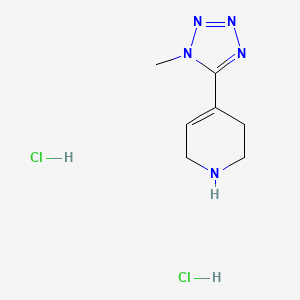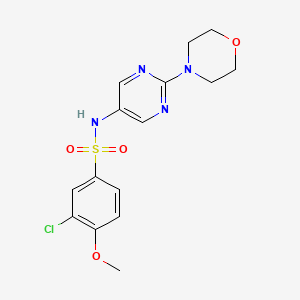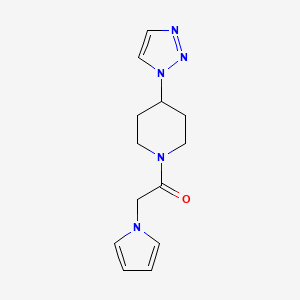
N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide, also known as CMI-977, is a small molecule compound that has been studied for its potential use as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development and progression of many inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the reduction of tissue damage and inflammation, and the modulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide in lab experiments is that it has been shown to be effective in reducing inflammation and tissue damage in animal models of inflammatory diseases. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could have broader therapeutic applications. Another area of interest is the study of the long-term effects of N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide on immune function and inflammation, as well as its potential use in combination with other anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide involves a multi-step process that begins with the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-cyano-1-methoxypropane in the presence of a base to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide has been studied for its potential use in a variety of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. In preclinical studies, N-(2-Cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide has been shown to reduce inflammation and tissue damage in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2,3-dihydro-1H-indene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(9-16,10-19-2)17-14(18)13-8-7-11-5-3-4-6-12(11)13/h3-6,13H,7-8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTAUCVYNUTQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2,3-dihydro-1H-indene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2638646.png)

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2638648.png)
![ethyl 2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetate](/img/structure/B2638649.png)
![6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2638652.png)
![ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2638653.png)

![3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2638655.png)
![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2638656.png)



